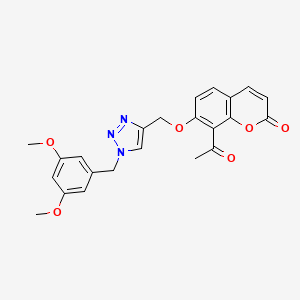
Mephenytoin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mephenytoin-d8 is a deuterated form of mephenytoin, a phenylhydantoin used primarily as an anticonvulsant. This compound is often used in scientific research to study the metabolism and pharmacokinetics of mephenytoin, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mephenytoin-d8 involves the incorporation of deuterium atoms into the mephenytoin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Mephenytoin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may produce deuterated analogs of the original compound.
Scientific Research Applications
Mephenytoin-d8 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and stability of mephenytoin and its derivatives.
Biology: Investigating the effects of deuterium incorporation on biological systems and metabolic processes.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of mephenytoin and its deuterated analogs.
Industry: Developing new drugs and therapeutic agents based on the properties of this compound.
Mechanism of Action
The mechanism of action of Mephenytoin-d8 is similar to that of mephenytoin. It primarily targets sodium channels in neurons, stabilizing the threshold against hyperexcitability caused by excessive stimulation. This action helps to prevent the spread of seizure activity in the motor cortex. The incorporation of deuterium atoms may affect the metabolic stability and pharmacokinetics of the compound, providing valuable insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another phenylhydantoin used as an anticonvulsant.
Ethotoin: A hydantoin derivative with similar anticonvulsant properties.
Fosphenytoin: A prodrug of phenytoin used for intravenous administration.
Uniqueness of Mephenytoin-d8
This compound is unique due to the incorporation of deuterium atoms, which can provide valuable insights into the metabolic pathways and stability of the compound. This makes it a valuable tool in scientific research for studying the pharmacokinetics and pharmacodynamics of mephenytoin and its derivatives.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3,4D,5D,6D,7D,8D |
InChI Key |
GMHKMTDVRCWUDX-PIUWMYDYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C([2H])([2H])[2H])CC)[2H])[2H] |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


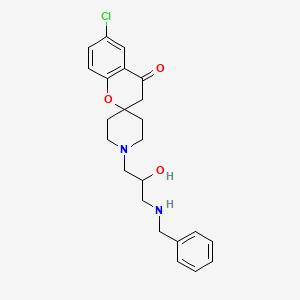
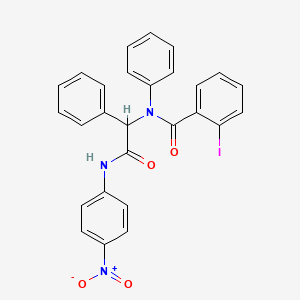

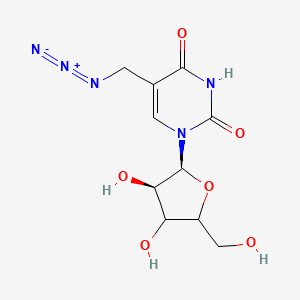
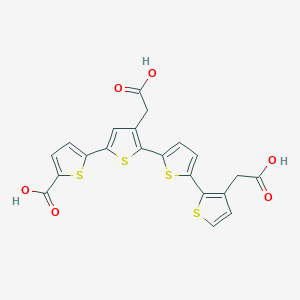

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)


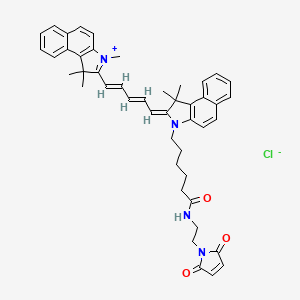

![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)
![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)
